molecular formula C6H3FINO B141603 2-Fluoro-4-iodopyridine-3-carbaldehyde CAS No. 153034-82-3

2-Fluoro-4-iodopyridine-3-carbaldehyde

Cat. No. B141603
Key on ui cas rn: 153034-82-3
M. Wt: 251 g/mol
InChI Key: VONGIOGTLFSXDE-UHFFFAOYSA-N
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Patent
US06699876B2

Procedure details

0.72 g (19.2 mmol) of sodium borohydride is added to a solution of 4 g (16 mmol) of 2-fluoro-4-iodo-3-pyridinecarbaldehyde (described in J.O.C., 1993, 58, pp. 7832) in 100 ml of tetrahydrofuran. The mixture is stirred at room temperature for 4 hours and then hydrolysed. The reaction mixture is extracted with ethyl acetate. The organic phases are dried and concentrated to yield the expected product.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:9]([CH:10]=[O:11])=[C:8]([I:12])[CH:7]=[CH:6][N:5]=1>O1CCCC1>[F:3][C:4]1[C:9]([CH2:10][OH:11])=[C:8]([I:12])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
FC1=NC=CC(=C1C=O)I
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC=CC(=C1CO)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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